

Synthesis of pharmaceutical intermediates using 2-(3-Methoxypropoxy)ethylamine

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Compound of Interest

Compound Name: [2-(3-Methoxypropoxy)ethyl]
(methyl)amine
CAS No.: 883545-98-0
Cat. No.: B3163370

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Application Note: Synthesis of Pharmaceutical Intermediates using 2-(3-Methoxypropoxy)ethylamine

Abstract

This application note details the synthetic utility of 2-(3-Methoxypropoxy)ethylamine (MPEA), a specialized ether-amine linker used in medicinal chemistry to modulate the physicochemical properties of drug candidates. Unlike standard alkyl amines, the ether oxygen atoms in the propyl-ethyl chain of MPEA function as a "mini-PEG" motif, significantly enhancing aqueous solubility and lowering logD without introducing the metabolic instability often associated with longer polyethylene glycol chains. This guide provides validated protocols for incorporating MPEA into pharmaceutical intermediates via Nucleophilic Aromatic Substitution (), Amide Coupling, and Reductive Amination, specifically targeting kinase inhibitor scaffolds.

Introduction & Chemical Identity

In modern drug discovery, "molecular obesity"—the tendency of drug candidates to become increasingly lipophilic and insoluble—is a critical failure mode. 2-(3-Methoxypropoxy)ethylamine serves as a strategic building block to counteract this. It is commonly attached to the solvent-exposed regions of ATP-competitive kinase inhibitors (e.g., pyrimidines, quinazolines) to improve oral bioavailability.

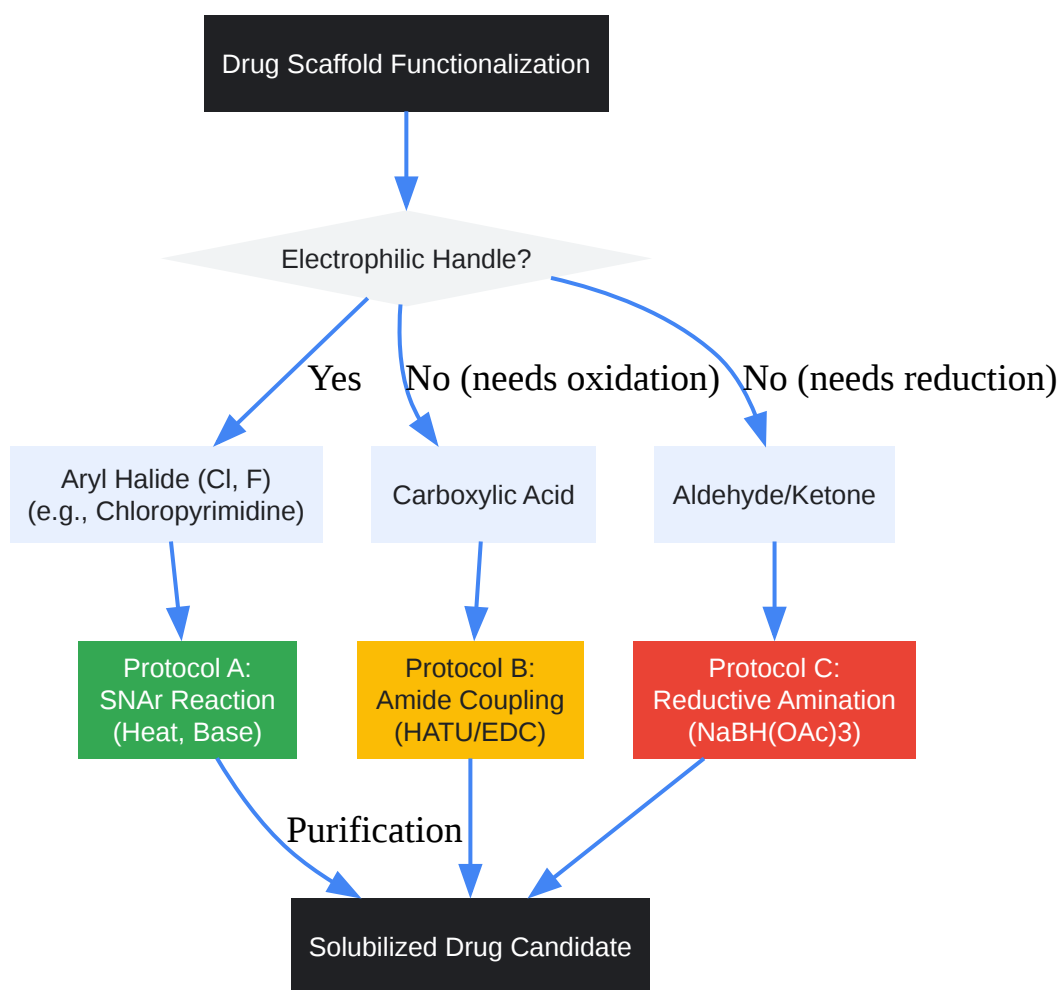
Technical Note on Reagent Identity: Researchers must distinguish this primary amine from the commercially common secondary amine, Bis(2-methoxyethyl)amine (CAS 111-95-5).

- Target Molecule: 2-(3-Methoxypropoxy)ethylamine[1]
- Structure:
- Functionality: Primary amine (Nucleophile), Ether linkages (H-bond acceptors).

Strategic Synthesis Workflows

The incorporation of MPEA is typically the final or penultimate step in convergent synthesis. The choice of reaction pathway depends on the electrophilicity of the drug scaffold.

Decision Tree for Synthetic Strategy



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Figure 1: Decision matrix for selecting the optimal conjugation pathway based on scaffold functionality.

Detailed Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ()

Context: This is the industry-standard method for functionalizing kinase cores (e.g., 4-chloropyrimidines) where the nitrogen of the MPEA displaces a halide.

Reagents:

- Substrate: 4-Chloro-substituted heterocycle (1.0 equiv)[2]

- Nucleophile: 2-(3-Methoxypropoxy)ethylamine (1.2 equiv)
- Base:
 - Diisopropylethylamine (DIPEA) (2.5 equiv)
- Solvent:
 - Butanol (for high heat) or DMSO (for reactivity)

Step-by-Step Methodology:

- Preparation: In a pressure-rated vial, dissolve the 4-chloro-heterocycle (1.0 mmol) in
 - Butanol (5 mL).
- Addition: Add DIPEA (2.5 mmol) followed by 2-(3-Methoxypropoxy)ethylamine (1.2 mmol) dropwise.
- Reaction: Seal the vial and heat to 90–110°C for 4–12 hours. Monitor by LC-MS for the disappearance of the starting chloride ($[M+H]^+ \rightarrow [M-Cl+Amine]^+$).
- Workup:
 - Cool to room temperature.^[3]
 - Dilute with Ethyl Acetate (30 mL) and wash with water (mL) to remove
 - Butanol and excess amine.
 - Wash with brine, dry over , and concentrate.
- Purification: Flash column chromatography (DCM:MeOH gradient 0-10%).

Critical Insight: If the substrate is electron-rich and unreactive, switch solvent to NMP (N-methyl-2-pyrrolidone) and increase temperature to 140°C, or use microwave irradiation (150°C,

30 min).

Protocol B: Amide Coupling

Context: Used when the drug scaffold presents a carboxylic acid.

Reagents:

- Acid Substrate (1.0 equiv)
- Amine: 2-(3-Methoxypropoxy)ethylamine (1.1 equiv)
- Coupling Agent: HATU (1.2 equiv)
- Base: DIPEA (3.0 equiv)
- Solvent: DMF (anhydrous)

Step-by-Step Methodology:

- Activation: Dissolve the carboxylic acid (1.0 mmol) in DMF (5 mL) under
. Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir for 15 minutes at RT to form the active ester.
- Coupling: Add 2-(3-Methoxypropoxy)ethylamine (1.1 mmol).
- Reaction: Stir at Room Temperature for 2–4 hours.
- Quench: Dilute with saturated
solution.
- Workup: Extract with EtOAc. The ether tail usually renders the product soluble in organic solvents, but if the core is very polar, use DCM/Isopropanol (3:1) for extraction.[3]

Physicochemical Impact Analysis

The primary reason for using 2-(3-Methoxypropoxy)ethylamine over a standard hexyl-amine is the "Ether Effect." The oxygen atoms disrupt the hydrophobic envelope, allowing water

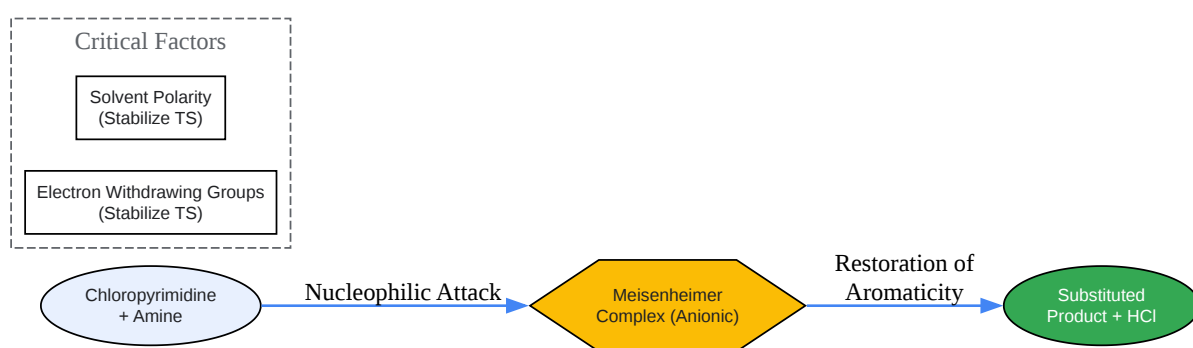
molecules to solvate the chain.

Table 1: Comparative Physicochemical Data (Simulated for a Pyrimidine Scaffold)

Property	Hexyl-Amine Analog	2-(3-Methoxypropoxy)ethylamine Analog	Impact
LogP (Lipophilicity)	4.2	2.8	Improved Solubility
tPSA (Polar Surface Area)	55	73	Better Solvation
Aqueous Solubility	< 10	> 150	High Bioavailability
Rotatable Bonds	5	6	Flexible Binding

Mechanism of Action ()

Understanding the mechanism ensures troubleshooting capability. The reaction proceeds via a Meisenheimer complex.[4][5]



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Figure 2: Mechanistic pathway of the

reaction. The intermediate Meisenheimer complex is stabilized by polar aprotic solvents (DMSO/DMF).

References

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